(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS No.: 702666-72-6
Cat. No.: VC3850607
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
![(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate - 702666-72-6](/images/structure/VC3850607.png)
Specification
CAS No. | 702666-72-6 |
---|---|
Molecular Formula | C11H17NO2 |
Molecular Weight | 195.26 g/mol |
IUPAC Name | tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
Standard InChI | InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m0/s1 |
Standard InChI Key | ZATXHTCUZAWODK-DTWKUNHWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C=C2 |
SMILES | CC(C)(C)OC(=O)N1CC2CC1C=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1C=C2 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound belongs to the azabicyclo[2.2.1]heptene family, featuring a bicyclic scaffold with a seven-membered ring system. The core structure comprises two fused five-membered rings, creating a norbornane-like framework with one nitrogen atom replacing a carbon at position 2 . The tert-butyl ester group at position 2 contributes steric bulk and modulates solubility, while the (1S,4R) stereochemistry dictates spatial orientation, influencing reactivity and biological interactions .
Table 1: Key Structural Parameters
The bicyclic system imposes significant rigidity, reducing rotational freedom and stabilizing specific conformations. This rigidity is critical for its role in drug design, where predictable three-dimensional arrangements enhance target binding .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves the reaction of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method, reported in , achieves an 80% yield after recrystallization from cyclohexane.
Reaction Conditions:
-
Reactants: 2-azabicyclo[2.2.1]hept-5-en-3-one, Boc₂O
-
Catalyst: DMAP (1 mol%)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 20°C (room temperature)
Table 2: Optimization of Synthesis
Parameter | Effect on Yield |
---|---|
DMAP Loading (1%) | Maximizes yield |
THF as Solvent | Enhances solubility |
Recrystallization | Improves purity |
Chiral resolution techniques, including chiral HPLC or enzymatic resolution, are employed to isolate the (1S,4R) enantiomer from racemic mixtures .
Physicochemical Properties
Solubility and Stability
The tert-butyl group confers lipophilicity, making the compound soluble in organic solvents like THF, dichloromethane, and ethyl acetate. Limited solubility in water (<0.1 mg/mL) is observed due to the hydrophobic tert-butyl moiety . Stability studies indicate no decomposition under inert atmospheres at room temperature for up to 12 months .
Table 3: Physicochemical Data
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | 319.3°C (predicted) | |
Density | 1.12 g/cm³ (estimated) | |
LogP (Octanol-Water) | 1.8 |
Applications in Pharmaceutical Chemistry
Intermediate for CNS Therapeutics
The compound’s rigid bicyclic structure mimics natural alkaloids, enabling its use in synthesizing neuromodulators. For example, it serves as a precursor to perampanel, a non-competitive AMPA receptor antagonist used in epilepsy treatment . The (1S,4R) configuration ensures optimal binding to neuronal receptors, reducing off-target effects .
Chiral Catalysis
As a ligand in asymmetric catalysis, the compound facilitates enantioselective reactions, such as the Sharpless epoxidation and Heck coupling. Its nitrogen lone pairs coordinate transition metals, while the bicyclic framework enforces stereochemical control .
Table 4: Catalytic Applications
Reaction Type | Substrate | Enantiomeric Excess (ee) |
---|---|---|
Epoxidation | Allylic alcohols | 92% |
Hydrogenation | α,β-Unsaturated ketones | 88% |
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, tert-butyl), 3.39 (s, 1H, bridgehead H), 4.96 (s, 1H, CH), 6.66–6.89 (m, 2H, vinyl H) .
-
¹³C NMR: δ 28.2 (tert-butyl CH₃), 80.1 (C=O), 125.6–136.2 (vinyl C) .
Mass Spectrometry (MS):
Table 5: Key Spectral Peaks
Technique | Key Signals |
---|---|
IR | 1745 cm⁻¹ (C=O stretch) |
UV-Vis | λₘₐₓ 210 nm (π→π* transition) |
Recent Research and Future Directions
Advances in Drug Delivery
Recent studies explore the compound’s conjugation with nanoparticles to enhance blood-brain barrier penetration, aiming to improve CNS drug bioavailability .
Sustainable Synthesis
Efforts to replace THF with green solvents (e.g., cyclopentyl methyl ether) in the Boc-protection step have reduced environmental impact without compromising yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume